5-甲基-N-(2-(三氟甲基)苯基)异噁唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

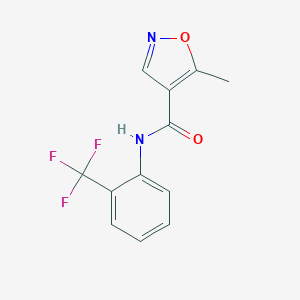

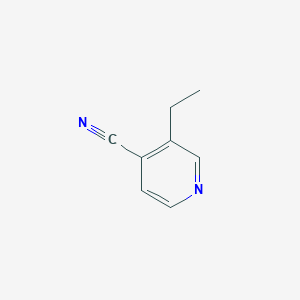

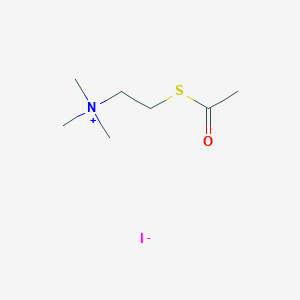

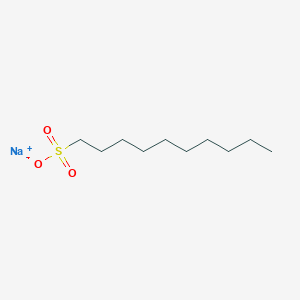

5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a chemical compound with the molecular formula C12H9F3N2O2 . It is also known as Leflunomide impurity F . The compound has a molecular weight of 270.21 g/mol .

Synthesis Analysis

The synthesis of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide and its analogs has been reported in the literature . These compounds were designed and synthesized based on conformational rigidification of a previous type II FMS inhibitor .Molecular Structure Analysis

The molecular structure of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide has been analyzed using various spectroscopic techniques . The benzene ring is nearly perpendicular to the isoxazole ring, making a dihedral angle of 82.97° . In the crystal, molecules are linked by N-H⋯O hydrogen bonds into a supramolecular chain running along the c axis .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide include a molecular weight of 270.21 g/mol and a computed XLogP3-AA value of 2.5 .科学研究应用

Vibrational Spectral Analysis

对5-甲基-N-(2-(三氟甲基)苯基)异噁唑-4-甲酰胺的振动光谱分析已经使用FT-IR和FT-Raman光谱学进行了研究。研究集中在使用密度泛函B3LYP方法研究平衡几何构型、谐振频率和各种键合特征。这项研究提供了关于分子稳定性、电荷共轭、以及非线性光学行为的见解,包括电偶极矩和超极化率,这对于理解其在材料科学和分子工程中的潜在应用至关重要(Shahidha et al., 2014)。

二氢乳酸脱氢酶的抑制

包括5-甲基-N-(2-(三氟甲基)苯基)异噁唑-4-甲酰胺在内的异噁唑衍生物显示出对二氢乳酸脱氢酶的显著抑制作用,这是一种对嘧啶新生合成至关重要的酶。这种抑制影响了嘧啶核苷酸库,对免疫细胞功能至关重要,暗示了在免疫抑制和抗风湿药物开发中的潜在应用(Knecht & Löffler, 1998)。

抗炎药前药的开发

对抗炎药前药的开发研究导致合成了可代谢产生与已建立药物相似血浆浓度的化合物。这表明了5-甲基-N-(2-(三氟甲基)苯基)异噁唑-4-甲酰胺衍生物在改善抗炎治疗的输送和功效方面的潜力(Patterson et al., 1992)。

基因表达调控

对人类培养细胞中异噁唑衍生物对基因表达的调控研究表明它们作为抗炎药物候选药物的潜力。这些化合物,包括5-甲基-N-(2-(三氟甲基)苯基)异噁唑-4-甲酰胺,显示出与已建立的免疫抑制药物类似的效果,暗示了它们作为疾病修饰剂的临床开发潜力 (Płoszaj et al., 2016)。

FMS激酶抑制

作为新型FMS激酶抑制剂的4-芳基氨基甲基异噁唑衍生物的发现突显了这些化合物在癌症治疗中的治疗潜力。一些衍生物表现出选择性的抗增殖活性,并作为FMS激酶的有效抑制剂,为癌症治疗的发展提供了一个有前途的途径(Im et al., 2015)。

未来方向

The future directions for the study of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide and its analogs could involve further investigation of their potential therapeutic utility. For example, the class of immune stimulators among the described compounds could have potential application in chemotherapy patients .

属性

IUPAC Name |

5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-8(6-16-19-7)11(18)17-10-5-3-2-4-9(10)12(13,14)15/h2-6H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXKBPYJTFTQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347596 |

Source

|

| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

CAS RN |

1403564-06-6 |

Source

|

| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403564066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-N-(2-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N207Y4RLU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

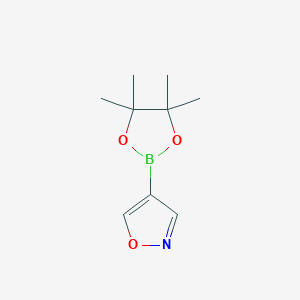

![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)